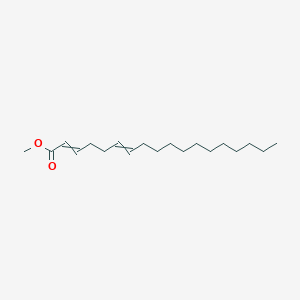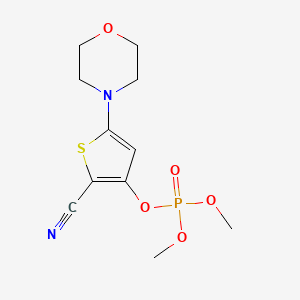![molecular formula C23H18Cl2N2O B14600864 4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-85-2](/img/structure/B14600864.png)
4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorophenylmethanol with appropriate reagents to form the methoxy derivative. This intermediate is then reacted with 1-methyl-3,5-diphenyl-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced techniques like microwave-assisted synthesis and high-throughput screening.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide
- 3,4-Dichlorophenethylamine
Uniqueness
4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
60627-85-2 |
|---|---|
Fórmula molecular |
C23H18Cl2N2O |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)methoxy]-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C23H18Cl2N2O/c1-27-22(18-10-6-3-7-11-18)23(21(26-27)17-8-4-2-5-9-17)28-15-16-12-13-19(24)20(25)14-16/h2-14H,15H2,1H3 |
Clave InChI |
ITMADRFIPNAHAI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



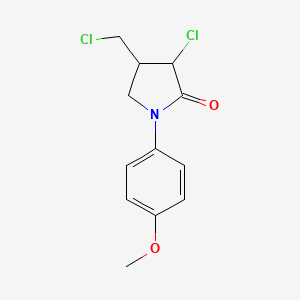
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)
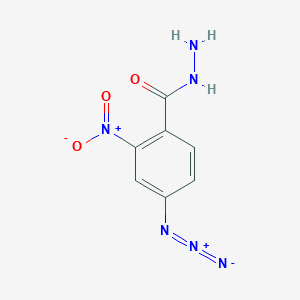
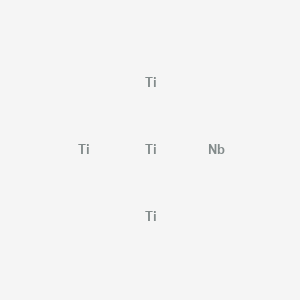
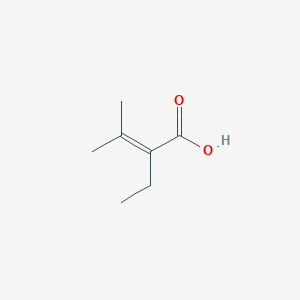

![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
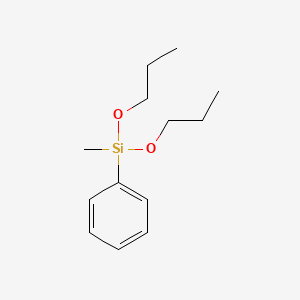
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
